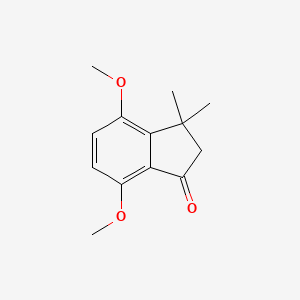

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Description

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an indanone derivative featuring a partially saturated bicyclic structure. Key structural elements include:

- Methoxy groups at positions 4 and 7 on the aromatic ring.

- 3,3-Dimethyl substitution on the saturated cyclopentane ring.

This compound serves as an intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals. For example, bromination of a related compound, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one (without the 3,3-dimethyl groups), has been used in the synthesis of palmarumycin C6 . The dimethyl groups at position 3 likely enhance steric hindrance, influencing regioselectivity in reactions such as electrophilic substitutions or cycloadditions.

Properties

IUPAC Name |

4,7-dimethoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)7-8(14)11-9(15-3)5-6-10(16-4)12(11)13/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKINVWAOIKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=CC(=C21)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557602 | |

| Record name | 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65698-23-9 | |

| Record name | 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindanone and appropriate methylating agents.

Methylation: The key step involves the methylation of 4,7-dimethoxyindanone using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Cyclization: The intermediate product undergoes cyclization to form the desired indanone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted indanone derivatives.

Scientific Research Applications

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indanone Derivatives

Substituent Position and Electronic Effects

(a) 4,7-Dimethoxy vs. 5,6-Dimethoxy Derivatives

The position of methoxy groups significantly impacts electronic distribution and biological activity. For instance:

- Donepezil (5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative) is an FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. Its 5,6-dimethoxy arrangement optimizes binding to AChE’s catalytic site .

(b) 3,3-Dimethyl vs. Unsubstituted or Hydroxy-Substituted Derivatives

Functional Group Modifications

(a) Benzylidene-Substituted Indanones

- 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one (CAS 5706-15-0) and 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one exhibit extended conjugation due to the benzylidene group, altering UV-Vis absorption and redox properties. These derivatives are often explored as fluorescent probes or photosensitizers .

- The target compound lacks this conjugation, making it less suited for optical applications but more stable under acidic or oxidative conditions.

(b) Heterocyclic Hybrids

- 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one incorporates a pyridine ring, introducing basicity and metal-coordination capacity. Such hybrids are studied for antimicrobial or anticancer activity .

- The absence of heteroatoms in the target compound limits its metal-binding utility but simplifies synthetic routes.

Acetylcholinesterase (AChE) Inhibition

- Molecular docking studies suggest that methoxy positioning near the enzyme’s gorge region is critical .

Allelopathic and Growth Inhibition Activity

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 65698-23-9) is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties based on diverse scientific studies.

Anticancer Activity

Recent studies have highlighted the potential of 4,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines.

A study evaluated the compound's cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated:

- IC50 Values : The compound exhibited significant growth inhibition with IC50 values ranging from 2.43 to 7.84 μM.

- Mechanism : It was found to induce apoptosis in cancer cells, enhancing caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Apoptosis Induction | Caspase-3 Activity |

|---|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Yes | 1.33 - 1.57 times |

| HepG2 | 4.98 - 14.65 | Yes | Not reported |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties against various pathogens.

Case Study: Antibacterial Efficacy

In a comparative study of monomeric alkaloids, the compound demonstrated notable antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

Research indicates that the compound may possess antifungal properties as well.

Study Findings

The antifungal activity was assessed against common fungal strains, showing promising results in inhibiting growth:

- The compound exhibited effective inhibition against several fungi in preliminary tests, although specific MIC values were not detailed in the available literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.